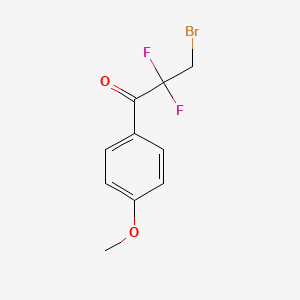
3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one” is a chemical compound with the CAS Number: 1777805-04-5 . It has a molecular weight of 279.08 . The IUPAC name for this compound is 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrF2O2/c1-15-8-4-2-7(3-5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Optical Properties in Poly(thiophene)s
Li, Vamvounis, and Holdcroft (2002) demonstrated the postfunctionalization of poly(3-hexylthiophene) (P3HT) with various functional groups, including 4-methoxyphenyl substituents. This postfunctionalization significantly impacts the optical and photophysical properties of the poly(thiophene)s. In particular, the presence of 4-methoxyphenyl and other substituents enhanced the solid-state fluorescence of P3HT due to steric interactions (Li, Vamvounis, & Holdcroft, 2002).
Cyclopropane Derivatives Formation
Fariña et al. (1986) explored the reactivity of 3-bromo-5-methoxyfuran-2(5H)-one with various nucleophiles, resulting in the formation of cyclopropane bis-lactones. This study provides insights into the behavior of similar bromo-substituted compounds in chemical reactions, highlighting the potential of 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one in synthesizing cyclopropane derivatives (Fariña et al., 1986).
Bromophenol Derivatives and Anticancer Activity
Zhao et al. (2004) isolated several bromophenol derivatives from the red alga Rhodomela confervoides, including compounds with bromo and methoxy substituents. These compounds were tested against various human cancer cell lines, providing a context for the exploration of similar compounds, like 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one, in anticancer research (Zhao et al., 2004).
Nonlinear Optical Properties of Chalcone Derivatives
Shkir et al. (2019) investigated chalcone derivatives, including compounds similar to 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one, for their nonlinear optical properties. These studies provide insights into the potential application of such compounds in semiconductor devices and other optoelectronic applications (Shkir et al., 2019).
Antitumor Activity of Hetero Annulated Carbazoles
Murali, Sparkes, and Prasad (2017) synthesized and examined a variety of hetero annulated carbazoles, including those with bromo and methoxy substituents, for their antitumor activity. This study underscores the potential of 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one and related compounds in developing new therapeutic agents against cancer (Murali, Sparkes, & Prasad, 2017).
Synthesis of Halogen and Methoxy Ring-Trisubstituted Propyl Cyanophenylpropenoates
Soto et al. (2019) prepared new ring-trisubstituted propyl cyanophenylpropenoates with various substituents, including bromo and methoxy groups. This research contributes to the understanding of synthesizing and characterizing compounds with structural similarities to 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one (Soto et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-15-8-4-2-7(3-5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMBHSXLUHOXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(CBr)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


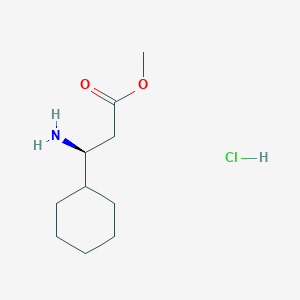
methanone](/img/structure/B2739495.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/no-structure.png)
![[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate](/img/structure/B2739500.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylbutanamide](/img/structure/B2739501.png)
![ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-3-oxobutanoyl]carbamate](/img/structure/B2739502.png)
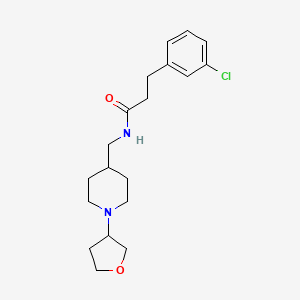

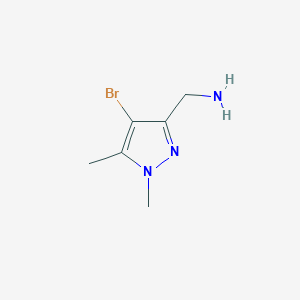
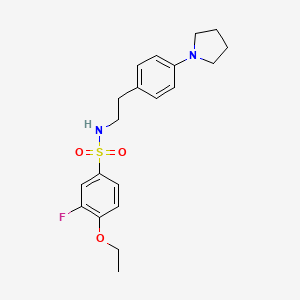
![1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2739511.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2739512.png)